2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide
Description
2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide is a fluorinated acetamide derivative characterized by a central 1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl group attached to a phenyl ring. The ethyl and chloro substituents on the acetamide nitrogen distinguish it from structurally related compounds. The hexafluoro-hydroxypropan-2-yl moiety is a critical pharmacophore for receptor binding, as seen in multiple studies .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF6NO2/c1-2-21(10(22)7-14)9-5-3-8(4-6-9)11(23,12(15,16)17)13(18,19)20/h3-6,23H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQXQMIHCLXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in the synthesis of various pharmaceuticals, suggesting that the compound may interact with a variety of biological targets.
Biochemical Pathways
Given its potential use as a pharmaceutical intermediate, it may be involved in a wide range of biochemical processes.
Result of Action
As a potential pharmaceutical intermediate, it may contribute to the therapeutic effects of the final drug product.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets.
Biological Activity
2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide is a synthetic organic compound characterized by its complex structure, which incorporates a chloro group, an ethyl amine moiety, and a hexafluoroisopropanol group attached to a phenyl ring. This unique arrangement positions the compound as a candidate for various biological applications, particularly in medicinal chemistry.
- Molecular Formula : C13H12ClF6NO2
- Molecular Weight : 363.68 g/mol
- CAS Number : 1951441-88-5
The presence of the hexafluoroisopropanol group contributes to the compound's hydrophobicity and thermal stability, which are critical for its interaction with biological systems.
Biological Activity Overview
Research on the biological activity of 2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide has highlighted its potential in antimicrobial applications. Preliminary studies suggest that the compound may exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A comparative study involving structurally similar compounds revealed that derivatives of chloroacetylated phenols showed appreciable antibacterial activity. In particular:
- Inhibition Zones : The compound demonstrated inhibition zones ranging from 8 to 14 mm against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Study on Antibacterial Properties
A detailed investigation into the antibacterial efficacy of 2-chloro-N-(4-hydroxyphenyl)acetamide analogs indicated:
- Methodology : The assessment was based on measuring inhibition zones around antibiotic discs on agar plates.
- Results : Compounds exhibited varying degrees of antibacterial activity; however, antifungal activity was notably absent .
| Compound Name | Gram-positive Activity | Gram-negative Activity | Antifungal Activity |
|---|---|---|---|
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 8-14 mm (B. subtilis, S. aureus) | 6 mm (E. coli), weak against P. aeruginosa | None |
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | Similar results as above | Similar results as above | None |
The mechanism by which 2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide exerts its antibacterial effects is still under investigation. Initial hypotheses suggest that the compound may interfere with bacterial cell wall synthesis or function through membrane disruption due to its hydrophobic characteristics.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Functional and Pharmacological Differences
- Hexafluoro-Hydroxypropan-2-yl Group : This moiety is conserved across all analogs and is essential for binding to nuclear receptors like RORγ and LXR. Its electronegative fluorine atoms and hydroxyl group facilitate hydrophobic and hydrogen-bonding interactions .
- Substituent Effects: Ethyl vs. Cyclopropylmethyl (): The ethyl group in the target compound may improve metabolic stability compared to cyclopropylmethyl, which introduces steric hindrance. Sulfonamide vs. Acetamide (T0901317 vs. Target): Sulfonamides (T0901317) exhibit stronger LXR agonism, while acetamides (Target, SR1001) prioritize ROR modulation .
Pharmacokinetic and Stability Profiles
- Metabolic Stability : Compound52 (), a biphenyl-hexafluoro analog, demonstrates good metabolic stability (t₁/₂ > 4 hours in human liver microsomes), attributed to fluorination and bulky substituents . The target compound’s ethyl group may similarly reduce oxidative metabolism.
- Bioavailability : SR1001’s higher molecular weight (477.40) correlates with lower oral bioavailability compared to the target compound’s simpler structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
